![molecular formula C20H18ClN3O4S B2875239 4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 922929-47-3](/img/structure/B2875239.png)
4-((4-chlorophenyl)thio)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound’s structure is likely to be largely planar due to the presence of the aromatic rings. The dihydrobenzodioxin ring and the oxadiazole ring could potentially participate in pi stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dihydrobenzodioxin group. The oxadiazole ring might also participate in nucleophilic or electrophilic substitution reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, while the oxadiazole ring could contribute to its stability .Aplicaciones Científicas De Investigación
Pharmacological Research
This compound exhibits a structure that is indicative of potential pharmacological properties. Chalcones, which share a similar structural motif, are known for their anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, and anticancer activities . The presence of the 1,3,4-oxadiazol moiety could enhance these properties, making it a candidate for drug development, particularly as a selective and reversible inhibitor of human monoamine oxidase B, which has implications in treating neurological disorders .
Material Science
In the realm of material science, the compound’s molecular structure suggests it could be useful in the development of organic nonlinear optical (NLO) materials . Chalcones with similar frameworks have demonstrated efficient second-harmonic generation (SHG) conversion efficiency, which is crucial for applications in photonics and telecommunications .
Magnetic Property Analysis
The compound’s potential to form π-stacked structures could be explored for its magnetic properties. Analogous compounds have been studied for their antiferromagnetic interactions within one-dimensional π stacks, which are significant for understanding magnetic material behavior and could lead to the development of new magnetic sensors or data storage materials .
Food Preservation
Due to the radical quenching capabilities of phenolic groups present in related chalcone structures, this compound could be investigated for its use in food preservation . Its potential antioxidant properties might help in prolonging the shelf life of food products by preventing oxidative spoilage .
Cancer Research
The compound’s structural similarity to chalcones, which have shown anticancer activities , suggests it could be used in cancer research. It might act on specific cellular pathways involved in cancer cell proliferation and could be a lead compound for the development of new anticancer drugs .
Synthetic Organic Chemistry
In synthetic organic chemistry, the compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure, featuring a 1,3,4-oxadiazol ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, could be utilized to create novel compounds with diverse biological or chemical activities .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-14-4-6-15(7-5-14)29-11-1-2-18(25)22-20-24-23-19(28-20)13-3-8-16-17(12-13)27-10-9-26-16/h3-8,12H,1-2,9-11H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXACLMAZRTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

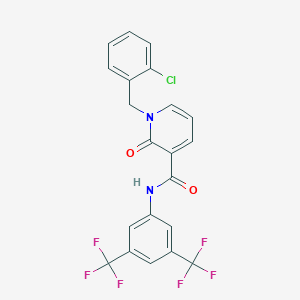
![2-[(3,4-difluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875158.png)
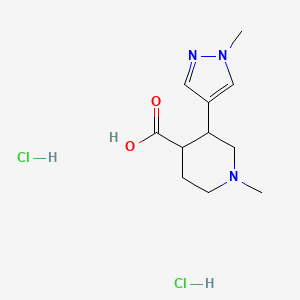
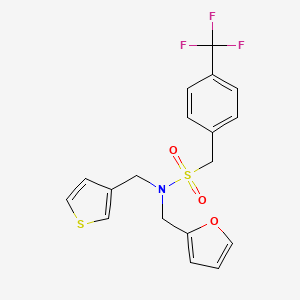

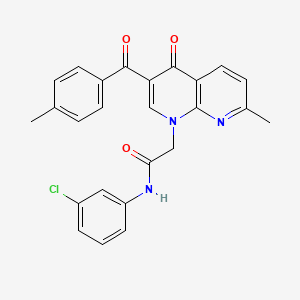
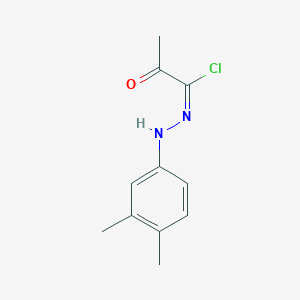
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)
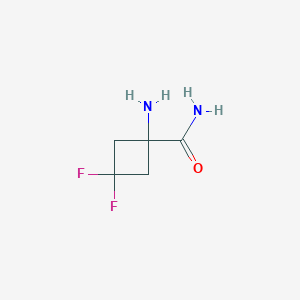

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![N-(4-hydroxyphenyl)-2-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2875176.png)
![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)